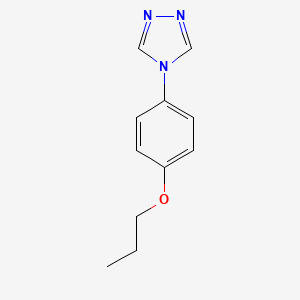

4-(4-Propoxyphenyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(4-propoxyphenyl)-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O/c1-2-7-15-11-5-3-10(4-6-11)14-8-12-13-9-14/h3-6,8-9H,2,7H2,1H3 |

InChI Key |

BDRWIXRDXMZGDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)N2C=NN=C2 |

Origin of Product |

United States |

Advanced Structural and Electronic Characterization of 4 4 Propoxyphenyl 4h 1,2,4 Triazole

X-ray Crystallography and Solid-State Structural Analysis

The solid-state structure of 4-(4-propoxyphenyl)-4H-1,2,4-triazole, while not individually documented in publicly accessible crystallographic databases, can be inferred from the analysis of closely related compounds. X-ray crystallography studies on various 4-substituted-4H-1,2,4-triazole derivatives reveal a consistent set of structural features that are foundational to understanding their solid-state behavior. nih.govnih.gov

The core 1,2,4-triazole (B32235) ring is characteristically planar, a consequence of its aromatic nature. wikipedia.org The phenyl substituent at the N4 position is typically twisted with respect to this plane. For instance, in the structure of 4-(4-ethoxyphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole, a related molecule, the dihedral angle between the triazole and the benzene (B151609) rings is a significant 71.4 (1)°. researchgate.net This torsion is a common feature in 4-aryl-4H-1,2,4-triazoles and is influenced by steric hindrance and crystal packing forces. researchgate.netnih.gov

Hydrogen Bonding Networks and Supramolecular Interactions

In the absence of strong hydrogen bond donors and acceptors, the supramolecular architecture of 4-aryl-4H-1,2,4-triazoles is primarily governed by weaker intermolecular forces. The crystal packing of these compounds is often stabilized by a network of weak C-H···N hydrogen bonds. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from the phenyl and alkyl groups of neighboring molecules.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is largely defined by the rotational freedom around the N-C bond connecting the triazole and phenyl rings, and the C-O bond of the propoxy group. As observed in analogous structures, the dihedral angle between the triazole and phenyl rings is a key conformational parameter. researchgate.netnih.gov This angle is a balance between the electronic effects that would favor planarity (π-conjugation) and the steric repulsion between the ortho hydrogens of the phenyl ring and the triazole ring, which favors a twisted conformation.

The propoxy group, being flexible, can adopt various conformations. In the solid state, its conformation will be the one that allows for the most efficient crystal packing. This "locking" of a specific conformation in the crystalline state is a well-documented phenomenon.

Computational Chemistry and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of heterocyclic compounds, including 1,2,4-triazole derivatives. nih.govnih.govresearchgate.net These computational methods allow for the prediction of molecular geometries, electronic structures, and reactivity, providing insights that complement experimental data. dnu.dp.ua

Quantum Chemical Calculation of Molecular Geometry and Electronic Structure

Quantum chemical calculations, typically employing DFT with basis sets like B3LYP/6-311G(d,p), can be used to optimize the molecular geometry of this compound in the gas phase. aimspress.com These calculations are expected to confirm the planarity of the triazole ring and predict the bond lengths and angles, which are generally in good agreement with experimental values from X-ray diffraction of similar compounds. researchgate.net

The electronic structure analysis provides information on the distribution of electron density within the molecule. The presence of electronegative nitrogen atoms in the triazole ring and the oxygen atom in the propoxy group leads to a non-uniform charge distribution, which can be visualized using molecular electrostatic potential (MEP) maps.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| Dihedral Angle (Triazole-Phenyl) | ~70-75° |

| N1-N2 Bond Length | ~1.38 Å |

| N4-C(phenyl) Bond Length | ~1.43 Å |

| C3-N4 Bond Length | ~1.35 Å |

Note: These values are estimations based on published data for similar 4-aryl-4H-1,2,4-triazole structures.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. ajchem-a.com

For 4-aryl-4H-1,2,4-triazole derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the electron-deficient triazole ring. researchgate.netscispace.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. aimspress.commdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These energy ranges are typical for 4-aryl-4H-1,2,4-triazole derivatives as reported in computational studies.

Reactivity Descriptors and Electrophilic/Nucleophilic Site Prediction

DFT calculations can also be used to determine various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the triazole ring, indicating these are the most probable sites for electrophilic attack (protonation or coordination to metal ions). Conversely, regions of positive potential (blue regions), likely associated with the hydrogen atoms, would indicate sites susceptible to nucleophilic attack.

Fukui functions can also be calculated to provide a more detailed, atom-specific picture of reactivity. These functions help in identifying which atoms within the molecule are most likely to act as electrophilic or nucleophilic centers.

Theoretical Vibrational Spectroscopy (IR and Raman) Interpretation

The vibrational properties of this compound can be elucidated through theoretical calculations, which provide a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G(d,p), are commonly used for this purpose. arxiv.orgnih.gov To enhance the accuracy of the predicted vibrational frequencies, a scaling factor is typically applied to the computed wavenumbers to account for anharmonicity and other systematic errors inherent in the theoretical models. researchgate.net

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching, bending, and torsional modes of its constituent functional groups. The high-frequency region of the IR and Raman spectra is dominated by C-H stretching vibrations of the aromatic rings and the propoxy chain. The aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching vibrations of the propoxy group appear at slightly lower wavenumbers, generally between 3000 and 2850 cm⁻¹. researchgate.net

The fingerprint region of the spectra, from 1600 to 1000 cm⁻¹, contains a wealth of structural information. The C=N and N=N stretching vibrations of the 1,2,4-triazole ring are expected in the 1600-1400 cm⁻¹ region. ijsr.net Specifically, the C=N stretching vibrations are often found around 1550-1570 cm⁻¹. The in-plane and out-of-plane bending vibrations of the triazole and phenyl rings also contribute to the complexity of this region. The C-O-C stretching vibrations of the propoxy group are anticipated to produce characteristic bands in the 1250-1050 cm⁻¹ range. nih.gov

The low-frequency region, below 1000 cm⁻¹, is characterized by various skeletal vibrations, including ring torsions and deformations of the entire molecular framework. These modes are often complex and involve the collective motion of multiple atoms.

An interactive data table summarizing the predicted key vibrational frequencies for this compound is presented below, based on theoretical calculations for analogous structures.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080-3050 | 3080-3050 |

| Aliphatic C-H Stretch | 2980-2870 | 2980-2870 |

| C=N Stretch (Triazole) | 1570-1550 | 1570-1550 |

| C=C Stretch (Aromatic) | 1610-1580, 1510-1480 | 1610-1580, 1510-1480 |

| C-O-C Asymmetric Stretch | 1260-1240 | 1260-1240 |

| C-O-C Symmetric Stretch | 1050-1030 | 1050-1030 |

| Ring Breathing (Phenyl) | ~1015 | ~1015 |

| Triazole Ring Vibrations | 1100-900 | 1100-900 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic environment of the nuclei in this compound. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a widely used approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netufv.br These theoretical predictions, when compared with experimental data, can aid in the definitive assignment of resonances and the structural elucidation of the molecule.

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the protons of the triazole ring, the phenyl ring, and the propoxy group. The protons on the triazole ring are expected to resonate in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms. urfu.ru The protons of the para-substituted phenyl ring will appear as two doublets, characteristic of an AA'BB' spin system, in the aromatic region (δ 7.0-8.0 ppm). The protons of the propoxy group will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are expected to have a chemical shift in the range of δ 3.9-4.1 ppm. The central methylene protons (-CH₂-) would likely appear around δ 1.8-2.0 ppm, and the terminal methyl protons (-CH₃) would be the most shielded, resonating at approximately δ 1.0-1.2 ppm. nih.gov

The predicted ¹³C NMR spectrum will also show characteristic signals for each carbon atom in the molecule. The carbon atoms of the triazole ring are expected to have chemical shifts in the range of δ 140-160 ppm. The carbons of the phenyl ring will resonate in the aromatic region (δ 110-160 ppm), with the carbon atom attached to the oxygen of the propoxy group being the most deshielded. The carbon atoms of the propoxy chain will appear in the upfield region, with the methylene carbon bonded to the oxygen atom at around δ 60-70 ppm, the central methylene carbon at approximately δ 20-30 ppm, and the terminal methyl carbon at a lower chemical shift, typically around δ 10-15 ppm. urfu.ru

An interactive data table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on theoretical calculations and data from similar compounds.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) |

| Triazole-H | 8.5 - 9.0 |

| Phenyl-H (ortho to propoxy) | 7.0 - 7.2 |

| Phenyl-H (meta to propoxy) | 7.6 - 7.8 |

| -O-CH₂- | 3.9 - 4.1 |

| -CH₂- | 1.8 - 2.0 |

| -CH₃ | 1.0 - 1.2 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Triazole-C | 145 - 155 |

| Phenyl-C (ipso, attached to N) | 130 - 135 |

| Phenyl-C (ipso, attached to O) | 158 - 162 |

| Phenyl-C (ortho to propoxy) | 114 - 118 |

| Phenyl-C (meta to propoxy) | 128 - 132 |

| -O-CH₂- | 68 - 72 |

| -CH₂- | 22 - 26 |

| -CH₃ | 10 - 14 |

Tautomeric Equilibria in this compound

The phenomenon of tautomerism is a key consideration in the chemistry of many heterocyclic compounds, including 1,2,4-triazoles. Prototropic tautomerism, involving the migration of a proton, can lead to the existence of different isomers in equilibrium. For the parent 1,2,4-triazole, two tautomeric forms are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov

However, in the case of this compound, the substituent at the N4 position of the triazole ring effectively precludes prototropic tautomerism involving the ring nitrogen atoms. The presence of the 4-propoxyphenyl group at the N4 position means that this nitrogen atom is already part of a covalent bond and does not possess a hydrogen atom that can migrate to the N1 or N2 positions.

Therefore, for this compound, the tautomeric equilibrium between the 1H and 4H forms is not a relevant consideration. The molecule is locked in the 4H-tautomeric form due to the nature of its substitution. Other forms of tautomerism, such as ring-chain tautomerism, are not applicable to this particular molecular structure. The stability of substituted 1,2,4-triazoles can be influenced by the electronic nature of the substituents, but in this case, the primary determinant of the tautomeric form is the position of the substituent on the triazole ring. researchgate.netjst.go.jp

Mechanistic Insights into the Pharmacological Actions of 4 4 Propoxyphenyl 4h 1,2,4 Triazole Derivatives

Antimicrobial Action Mechanisms

Derivatives of 1,2,4-triazole (B32235) have demonstrated significant efficacy against a wide array of microbial pathogens, including bacteria, fungi, and viruses. Their mechanisms of action are varied and target key microbial processes.

The antibacterial potential of 1,2,4-triazole derivatives is a growing area of interest, particularly in the face of rising antibiotic resistance. nih.gov These compounds are thought to exert their effects through multiple pathways. While the precise antibacterial mechanisms of 4-(4-propoxyphenyl)-4H-1,2,4-triazole have not been specifically elucidated, research on related compounds suggests several possibilities.

One proposed mechanism involves the inhibition of essential bacterial enzymes. The 1,2,4-triazole nucleus can act as a pharmacophore, interacting with the active sites of enzymes crucial for bacterial survival. For instance, some triazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall or inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. nih.gov The structural features of different derivatives, such as the nature and position of substituents on the phenyl and triazole rings, play a critical role in determining their specific antibacterial targets and potency. nih.govnih.gov

Research has shown that hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores can lead to more effective candidates with the potential to overcome drug resistance. nih.gov Studies on various 4-amino-5-aryl-4H-1,2,4-triazole derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a derivative with a 4-trichloromethyl group on the phenyl ring exhibited high antibacterial activity, equivalent to the antibiotic ceftriaxone. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | 0.264 mM, 0.132 mM | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity | nih.gov |

The most well-established mechanism of antifungal action for triazole compounds is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. nih.gov

The nitrogen atom at the 4-position of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51. nih.gov This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol biosynthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. frontiersin.org This alteration in membrane composition disrupts its normal function, leading to increased permeability and ultimately, inhibition of fungal growth and replication. mdpi.com This mechanism is the basis for the clinical efficacy of widely used triazole antifungal drugs like fluconazole and itraconazole. mdpi.com

Table 2: Antifungal Activity and CYP51 Inhibition by Triazole Derivatives

| Compound Class | Primary Mechanism | Key Target | Reference |

|---|---|---|---|

| Azole Antifungals (general) | Inhibition of ergosterol biosynthesis | Cytochrome P450 14α-demethylase (CYP51) | nih.govnih.gov |

| 1,2,4-Triazole Derivatives | Interference with ergosterol biosynthesis | CYP51 | researchgate.netresearchgate.net |

The 1,2,4-triazole scaffold is also present in several antiviral agents, suggesting its utility in combating viral infections. nih.govzsmu.edu.ua The mechanisms of antiviral action for 1,2,4-triazole derivatives can be diverse and virus-specific. nih.gov For some viruses, these compounds have been shown to inhibit viral replication. nih.gov

For instance, certain acylated 1,2,4-triazole derivatives have been found to selectively inhibit the replication of the rubella virus in cell cultures. nih.gov The antiviral effect of these compounds was observed only within infected cells, indicating an interference with the intracellular viral life cycle rather than direct inactivation of virus particles. nih.gov Other studies have explored the potential of triazole derivatives to inhibit key viral enzymes, such as helicase in the MERS coronavirus or reverse transcriptase in HIV-1. nih.gov The ability of the triazole ring to act as a bioisostere for amide or ester groups allows it to interact with the active sites of these viral proteins. nih.gov

Anticancer Action Mechanisms

In addition to their antimicrobial properties, 1,2,4-triazole derivatives have emerged as a promising class of anticancer agents. nih.govzsmu.edu.ua Their mechanisms of action in cancer cells are multifaceted, often involving the inhibition of key signaling pathways and the induction of programmed cell death.

Many 1,2,4-triazole derivatives exert their anticancer effects by targeting enzymes that are critical for cancer cell proliferation and survival. These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling molecules such as BRAF, as well as components of the cytoskeleton like tubulin.

EGFR and BRAF Inhibition: EGFR is often overexpressed in various cancers and its activation leads to increased cell proliferation, survival, and metastasis. Several 1,2,4-triazole derivatives have been designed as EGFR inhibitors. nih.govdovepress.com These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. Similarly, derivatives have been developed to target the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netmdpi.com These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. nih.gov This leads to a mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis. mdpi.com The 1,2,4-triazole ring in these inhibitors can serve to maintain a specific conformation that is favorable for binding to the tubulin protein. nih.gov

Table 3: Enzyme Inhibition by Anticancer 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Consequence of Inhibition | Reference |

|---|---|---|---|

| Triazole-based hybrids | EGFR, HER2 | Inhibition of cell proliferation | nih.govdovepress.com |

| Indole-1,2,4-triazole derivatives | Tubulin | Disruption of microtubule dynamics, mitotic arrest | nih.govresearchgate.net |

| 1,2,4-Triazole-based compounds | BRAF | Blockade of MAPK/ERK signaling pathway | nih.gov |

Beyond direct enzyme inhibition, the anticancer activity of 1,2,4-triazole derivatives is also attributed to their ability to perturb the cell cycle and induce apoptosis in cancer cells.

Cell Cycle Perturbation: As a consequence of inhibiting key cellular targets like tubulin or cyclin-dependent kinases (CDKs), many 1,2,4-triazole derivatives cause a halt in the cell cycle progression. mdpi.com As mentioned, tubulin inhibitors typically lead to a G2/M phase arrest. nih.gov This cell cycle arrest prevents cancer cells from dividing and can be a prelude to apoptosis.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A significant number of 1,2,4-triazole derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.netekb.egnih.gov This can occur through various pathways, including the activation of caspases, which are the executioner enzymes of apoptosis. Some triazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. ekb.egnih.gov DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with certain bis-triazole compounds. researchgate.net

Table 4: Cellular Mechanisms of Anticancer 1,2,4-Triazole Derivatives

| Cellular Effect | Key Molecular Events | Outcome | Reference |

|---|---|---|---|

| Cell Cycle Arrest | Inhibition of tubulin polymerization or CDKs | Blockade of cell division, typically at G2/M phase | nih.govmdpi.com |

| Apoptosis Induction | Upregulation of p53 and Bax, downregulation of Bcl-2, caspase activation, DNA fragmentation | Programmed cell death of cancer cells | researchgate.netekb.egnih.gov |

Enzyme Inhibition Beyond Antimicrobial and Anticancer Contexts

The therapeutic versatility of the 1,2,4-triazole scaffold extends beyond its well-documented antimicrobial and anticancer properties. Derivatives of this compound are subjects of investigation for their potential to modulate various enzymes implicated in a range of other pathological conditions. These enzymatic targets include those involved in neurodegenerative diseases, metabolic disorders, and inflammatory processes. The unique structural features of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding, metal ion coordination, and various molecular interactions, make it a privileged scaffold for the design of potent and selective enzyme inhibitors. nih.gov

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating the levels of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficit. nih.govnih.gov Research into 1,2,4-triazole derivatives has revealed their potential as effective cholinesterase inhibitors. nih.gov

Studies on a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives demonstrated significant inhibitory activity against both AChE and BuChE. The inhibitory potential was found to be highly dependent on the nature of the substituent on the ethanamide moiety. For instance, derivatives with methyl phenyl and dimethyl phenyl substitutions were identified as particularly potent inhibitors of both enzymes. nih.gov The structural analysis suggests that these molecules can interact with key sites within the enzymes, such as the catalytic triad and the anionic site. nih.gov

| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 12d | 4-Methylphenyl | 0.73 ± 0.54 | 0.017 ± 0.53 |

| 12m | 2,4-Dimethylphenyl | Not specified | 0.038 ± 0.50 |

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes mellitus. nih.govsemanticscholar.org The 1,2,4-triazole nucleus is recognized as a promising scaffold for developing α-glucosidase inhibitors. nih.govmdpi.com

Several studies have demonstrated the potent α-glucosidase inhibitory activity of novel 1,2,4-triazole derivatives. For example, a series of thioacetamide-linked 1,2,4-triazole derivatives showed strong α-glucosidase inhibition, with some compounds surpassing the activity of the standard drug, acarbose. nih.govresearchgate.net Structure-activity relationship analyses have highlighted that substituents on the phenyl ring play a crucial role in enhancing inhibitory activity, with acetyl and bromo groups being particularly effective. nih.govresearchgate.net Similarly, benzothiazole-triazole hybrids have also been identified as potent inhibitors, with IC₅₀ values significantly lower than that of acarbose. semanticscholar.org

| Compound Series | Notable Derivative | α-Glucosidase IC₅₀ | Reference Drug (Acarbose) IC₅₀ |

|---|---|---|---|

| Thioacetamide-1,2,4-triazoles | Compound 4 | 0.27 ± 0.01 µg/mL | Not specified in same units |

| Thioacetamide-1,2,4-triazoles | Compound 10 | 0.31 ± 0.01 µg/mL | Not specified in same units |

| Imidazo-triazoles | Compound 5 | 7.10 ± 0.20 µM | 9.80 ± 0.30 µM |

| Benzothiazole-triazoles | Compound 6s | 20.7 µM | 817.38 µM |

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is associated with several human and animal pathogens, contributing to conditions like peptic ulcers, gastritis, and the formation of infection-induced urinary stones. pjps.pk Consequently, urease inhibitors are of significant therapeutic interest. The 1,2,4-triazole scaffold has been extensively explored for this purpose. pjps.pknih.gov

Numerous series of 1,2,4-triazole derivatives have exhibited moderate to excellent urease inhibitory potential. For instance, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides were synthesized and evaluated, with some derivatives showing good inhibitory activity compared to the standard inhibitor, thiourea. pjps.pk In another study, a series of nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole derivatives displayed outstanding urease inhibition, with IC₅₀ values in the low micromolar range, significantly more potent than thiourea. nih.gov Molecular docking studies suggest that these inhibitors can effectively fit into the enzyme's active site, interacting with key amino acid residues and the nickel ions. pjps.pk

| Compound Series | Notable Derivative | Urease IC₅₀ (µM) | Reference Drug (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| Triazolo-thiadiazoles | Compound 6g (p-Cl substitution) | 1.68 | 22.54 ± 2.34 |

| Triazolo-thiadiazoles | Compound 6h (3,4-diCl substitution) | 1.41 | 22.54 ± 2.34 |

| Aryl urea‐triazoles | Dichloro‐substituted derivative 4o | 22.81 ± 0.05 | Not specified |

| Triazole Propanamides | Compound 8k | 42.57 ± 0.13 | 21.25 ± 0.15 |

Catalase is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. While inhibition of catalase is not typically a therapeutic goal, certain compounds can interact with and inhibit this enzyme. 3-Amino-1,2,4-triazole (3-AT) is a well-known, specific inhibitor of catalase. nih.gov It acts by covalently binding to the active center of the enzyme. nih.gov

Studies on the effect of 3-AT in yeast have shown that it can inactivate catalase that has been transported into peroxisomes, leading to the formation of insoluble aggregates of the enzyme within the organelle. nih.gov This suggests that the binding of 3-AT may interfere with the correct folding of the catalase protein. nih.gov While 3-AT is a simple triazole, this established mechanism provides a basis for understanding how more complex 1,2,4-triazole derivatives, such as those derived from this compound, might interact with heme-containing enzymes like catalase, although this remains a less explored area of their pharmacology.

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators like leukotrienes and lipoxins. nih.gov These mediators are heavily involved in inflammatory responses, making LOX enzymes significant targets for the development of anti-inflammatory drugs. nih.govnih.gov The 1,2,4-triazole scaffold has been identified as a novel chemical platform for developing potent LOX inhibitors. nih.govmdpi.com

Research has focused on the inhibition of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and found to be significant inhibitors of 15-LOX, with some compounds exhibiting potent activity in the micromolar range. nih.gov Other studies have described 1,2,4-triazole derivatives that act as antagonists of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. nih.gov These compounds selectively suppress the formation of leukotriene B4 without affecting other pathways, highlighting the potential for developing selective anti-inflammatory agents from this chemical class. nih.gov

| Compound Series | Notable Derivative | Enzyme Target | IC₅₀ (µM) |

|---|---|---|---|

| Chlorophenyl-furfuryl-triazoles | Compound 7k | 15-LOX | 17.43 ± 0.38 |

| Chlorophenyl-furfuryl-triazoles | Compound 7o | 15-LOX | 19.35 ± 0.71 |

| Diaryl-thioether-triazoles | Compound 6x | FLAP | 1.15 |

| Diaryl-thioether-triazoles | Compound 6v | FLAP | 1.51 |

Mechanisms of Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including significant anti-inflammatory effects. mdpi.comcrpsonline.comnih.gov The mechanisms underlying this activity are diverse and involve the modulation of key inflammatory pathways and enzymes. mdpi.comresearchgate.net

One of the primary mechanisms of anti-inflammatory action for 1,2,4-triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some Schiff bases containing a 1,2,4-triazole ring have been shown to be potent and selective inhibitors of COX-2. mdpi.com

In addition to COX inhibition, the modulation of the lipoxygenase (LOX) pathway is another important mechanism, as discussed in the preceding section. By inhibiting LOX or its activating protein FLAP, these compounds can reduce the production of pro-inflammatory leukotrienes. nih.govmdpi.com

Furthermore, the anti-inflammatory effects of 1,2,4-triazole derivatives can be mediated through the modulation of pro-inflammatory cytokine production. mdpi.comnih.gov Studies on human peripheral blood mononuclear cells have shown that certain triazole derivatives can influence the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.gov Some compounds have demonstrated an ability to decrease the production of pro-inflammatory TNF-α and IL-6 while increasing the production of the anti-inflammatory cytokine IL-10, showcasing a multi-faceted approach to dampening the inflammatory response. nih.gov Other miscellaneous mechanisms include the inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme that works in concert with COX-2 to produce prostaglandin E₂. mdpi.com

Other Pharmacological Mechanisms (e.g., Anticonvulsant, Analgesic, Antidepressant, Antimalarial, Antioxidant)

The versatile scaffold of this compound has served as a template for the development of derivatives exhibiting a wide array of pharmacological activities beyond a single specific target. Researchers have explored modifications of this core structure to investigate its potential in treating a variety of conditions, including neurological disorders, pain, depression, infectious diseases, and conditions related to oxidative stress. The inherent chemical properties of the 1,2,4-triazole ring, combined with the 4-(4-propoxyphenyl) substitution, provide a unique foundation for broad-spectrum bioactivity. oaji.netchemmethod.comnih.govresearchgate.net

Anticonvulsant Activity

Derivatives of the 1,2,4-triazole nucleus are recognized for their significant potential in the development of new anticonvulsant drugs. zsmu.edu.uasupportscience.uznih.gov Studies have focused on synthesizing and evaluating various analogs for their efficacy in preclinical models of epilepsy.

One notable study investigated a series of 4-(4-alkoxyphenyl)-3-ethyl-4H-1,2,4-triazole derivatives, which are close structural analogs of this compound. nih.gov Their anticonvulsant effects were assessed using the maximal electroshock (MES) test, a standard model for screening potential antiepileptic drugs effective against generalized tonic-clonic seizures. Neurotoxicity was concurrently evaluated using the rotarod test. The results identified several compounds with potent anticonvulsant activity. For instance, 3-ethyl-4-(4-octyloxyphenyl)-4H-1,2,4-triazole was found to be particularly potent, with a median effective dose (ED₅₀) of 8.3 mg/kg. nih.gov Another derivative, 3-ethyl-4-(4-nonyloxyphenyl)-4H-1,2,4-triazole, demonstrated a superior Protective Index (PI), which is the ratio of the median toxic dose (TD₅₀) to the ED₅₀, indicating a better safety profile than the prototype drug phenytoin. nih.gov

Further investigations into the mechanism of action for the most promising of these compounds involved testing against seizures induced by pentylenetetrazole, isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid, suggesting a broad spectrum of anticonvulsant action. nih.gov Other research has also confirmed the anticonvulsant potential of various 4-amino-4H-1,2,4-triazole derivatives, highlighting that specific substitutions are crucial for activity. researchgate.net The inclusion of the triazole fragment in other heterocyclic systems, such as pyrimidines, is also being explored to achieve a synergistic anticonvulsant effect. zsmu.edu.ua

Table 1: Anticonvulsant Activity of Selected 4-(4-Alkoxyphenyl)-3-ethyl-4H-1,2,4-triazole Derivatives

| Compound | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Neurotoxicity (Rotarod test, TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| 3-ethyl-4-(4-octyloxyphenyl)-4H-1,2,4-triazole | 8.3 | 45.7 | 5.5 |

| 3-ethyl-4-(4-nonyloxyphenyl)-4H-1,2,4-triazole | 12.5 | 116.3 | 9.3 |

| Phenytoin (Reference) | 9.4 | 42.1 | 4.5 |

Data sourced from a study on open-chain analogues of triazolo[4,3-a]quinolines. nih.gov

Analgesic Activity

The 1,2,4-triazole nucleus is a key component in various compounds screened for analgesic properties. nih.govuran.ua Research has shown that derivatives incorporating this heterocycle can effectively reduce pain in animal models.

In one study, the analgesic and anti-inflammatory properties of several 1,2,4-triazole derivatives were investigated. researchgate.netjmpas.com The acetic acid-induced writhing test, a model for visceral pain, and the hot plate method, a model for central analgesic action, were employed. One of the tested compounds, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one, demonstrated a significant ability to decrease the number of abdominal cramps induced by acetic acid and to increase the pain response time in the hot plate test. researchgate.netjmpas.com These findings suggest that the compound possesses both peripheral and central analgesic effects.

Another study evaluated a series of 1,2,4-triazole derivatives clubbed with other heterocyclic rings like pyrazole and tetrazole. nih.gov A significant number of these hybrid molecules showed superior analgesic activity in the acetic acid-induced writhing model. The results underscore that the 1,2,4-triazole scaffold, in combination with other pharmacologically active leads, is a promising foundation for developing new analgesic agents. nih.gov

Table 2: Analgesic Activity of a 1,2,4-Triazole Derivative

| Compound | Test Model | Result |

|---|---|---|

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Acetic Acid-Induced Writhing | Significant decline in the number of abdominal cramps |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Hot Plate Method | Increased response time |

Data sourced from an investigation into the analgesic and anti-inflammatory properties of 1,2,4-triazole derivatives. researchgate.netjmpas.com

Antidepressant Activity

The search for novel antidepressant agents has led to the exploration of 1,2,4-triazole derivatives. oaji.netijpca.org The combination of the triazole ring with other biologically active moieties has been a strategy to enhance therapeutic effects.

A study focused on novel 1,2,4-triazole substituted quinazoline derivatives revealed significant antidepressant potential. oaji.netijpca.org The Porsolt forced swimming test, a common behavioral model for screening antidepressant efficacy, was used to evaluate the compounds. In this test, a reduction in the duration of immobility is indicative of an antidepressant-like effect. Several of the synthesized compounds, when administered to mice, showed a prominent decrease in immobility time, comparable to the standard drugs fluoxetine and imipramine. oaji.netijpca.org This suggests that the synergistic combination of the quinazoline and triazole moieties could lead to the development of potent and effective antidepressant compounds. oaji.netijpca.org

Table 3: Antidepressant Activity of Selected 1,2,4-Triazole Substituted Quinazoline Derivatives

| Compound | Duration of Immobility (seconds, Mean ± SEM) |

|---|---|

| Qazo7 | 29.6 ± 0.80 |

| Qazo9 | 29.5 ± 1.41 |

| Qazo11 | 29.5 ± 0.62 |

| Fluoxetine (Standard) | 30.1 ± 1.03 |

| Imipramine (Standard) | 30.8 ± 0.70 |

Data from the Porsolt forced swimming test in mice. oaji.netijpca.org

Antimalarial Activity

Malaria remains a significant global health issue, and the development of resistance to current drugs necessitates the discovery of new antimalarial agents. nih.gov The 1,2,4-triazole scaffold has been identified as a promising starting point for the design of novel compounds with antiplasmodial and antimalarial activities. nih.gov

Research has demonstrated that triazole derivatives can exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov One study synthesized 1,2,4-triazole and 1,3,4-oxadiazole analogues and evaluated their antimalarial potential. tmrjournals.com A specific triazole derivative, 4-(((4-(4-((4-hydroxybenzylidene) amino)-5-mercapto-4H-1,2,4- triazol-3-yl)phenyl) imino) methyl) phenol, was identified as one of the most active compounds. tmrjournals.com Further computational and in vitro tests suggested that these compounds might exert their effect by inhibiting the dihydrofolate reductase enzyme of the parasite, a crucial target in antimalarial therapy. tmrjournals.com

Table 4: In Vitro Antimalarial Activity of a Triazole Derivative

| Compound | Target/Assay | Result |

|---|---|---|

| 4-(((4-(4-((4-hydroxybenzylidene) amino)-5-mercapto-4H-1,2,4- triazol-3-yl)phenyl) imino) methyl) phenol | Plasmodium falciparum dihydrofolate reductase inhibition | Identified as a potent inhibitor with an IC₅₀ of 0.0259 ± 0.006 µM |

Data sourced from a study on triazole and oxadiazole analogues as antimalarial agents. tmrjournals.com

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in numerous diseases. nih.govresearchgate.net Consequently, there is significant interest in synthetic compounds with antioxidant properties, and 1,2,4-triazole derivatives have emerged as promising candidates. nih.govresearchgate.netzsmu.edu.ua

The antioxidant potential of these compounds has been assessed using various in vitro models. One common method involves evaluating the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). zsmu.edu.ua In a study of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, the parent compound demonstrated a very high antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was close to the activity of the standard antioxidant, ascorbic acid. zsmu.edu.ua

Another study investigated 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives for their ability to inhibit non-enzymatic lipid peroxidation. zsmu.edu.ua Among the tested compounds, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was found to be the most active, reducing the level of thiobarbituric acid reactive substances (TBA-RS), an indicator of lipid peroxidation, by 42.50%. zsmu.edu.ua Furthermore, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their neuroprotective effects, with the most effective compound demonstrating the ability to scavenge reactive oxygen species (ROS), restore mitochondrial membrane potential, and enhance the activity of the antioxidant defense system. nih.gov

Table 5: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Assay | Activity |

|---|---|---|

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH radical scavenging (at 1 × 10⁻³ M) | 88.89% antiradical effect |

| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Inhibition of lipid peroxidation | 42.50% reduction in TBA-RS levels |

Data compiled from studies on the antiradical and lipid peroxidation inhibiting activities of triazole derivatives. zsmu.edu.uazsmu.edu.ua

Structure Activity Relationship Sar Studies of 4 4 Propoxyphenyl 4h 1,2,4 Triazole Derivatives

Impact of Substituents on the 4-Propoxyphenyl Moiety on Biological Activity

The nature of substituents on the phenyl ring of 4-(4-propoxyphenyl)-4H-1,2,4-triazole derivatives plays a significant role in modulating their biological activity. The electronic properties and size of these substituents can influence the molecule's affinity for its target receptor and its pharmacokinetic profile.

Research on analogous tri-substituted 1,2,4-triazoles indicates that the introduction of different groups on a phenyl ring attached to the triazole core can lead to significant variations in potency. For instance, studies on a series of N-[4-(substituted)phenyl]acetamides linked to a 1,2,4-triazole (B32235) scaffold showed that hydrophobic, electron-donating substitutions on the phenyl ring can be beneficial for activity. nih.gov When comparing substituents like 3,4-dimethyl and 4-(isopropyl) on the phenyl ring, the isopropyl derivatives consistently demonstrated higher potency. nih.gov This suggests that the size and lipophilicity of the substituent are key factors.

While direct studies on the 4-propoxyphenyl moiety of the titular compound are limited, these findings on analogous structures provide a framework for understanding how modifications to this part of the molecule could be strategically employed to enhance its biological effects. The propoxy group itself, being moderately lipophilic and electron-donating, likely contributes favorably to the molecule's activity profile.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Analogous 1,2,4-Triazole Derivatives

| Phenyl Ring Substituent | General Effect on Potency | Reference |

|---|---|---|

| 3,4-Dimethyl | Moderate | nih.gov |

| 4-(Isopropyl) | Increased | nih.gov |

Influence of Modifications to the 1,2,4-Triazole Ring System on Efficacy

The 1,2,4-triazole ring is a key pharmacophore in many biologically active compounds. zsmu.edu.ua Modifications to this heterocyclic system, including the introduction of different functional groups and substitutions at its nitrogen atoms, have been extensively studied to optimize therapeutic efficacy.

Effects of Thiol/Thione Functionality

The presence of a thiol (-SH) or thione (C=S) group on the 1,2,4-triazole ring is a common feature in many biologically active derivatives. nih.gov These sulfur-containing moieties can significantly influence the compound's physicochemical properties and its ability to interact with biological targets. The thione form is often in tautomeric equilibrium with the thiol form, and this equilibrium can be crucial for biological activity.

Numerous studies have demonstrated that 1,2,4-triazole-3-thiones and their corresponding thiols exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticonvulsant properties. nih.govmdpi.com The sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions with receptor sites. For example, in a series of newly synthesized 1,2,4-triazole derivatives, the presence of a thiol group was found to be important for their antioxidant and antimicrobial activities. mdpi.com

The conversion of the thione group to a thiol and subsequent S-alkylation is a common strategy to generate diverse libraries of compounds with potentially enhanced or altered biological activities. This modification can improve the molecule's lipophilicity and membrane permeability.

Role of Nitrogen Substitutions in the Triazole Ring (e.g., at N-4 position)

In a study focusing on 3,4,5-trisubstituted 4H-1,2,4-triazoles, the substituent at the N-4 position was found to project towards a hydrophobic region of the target protein. nih.gov This led to an exploration of various substituents to understand the impact of their hydrophobic, aromatic, and electronic characteristics. The findings revealed that a furfuryl group at the N-4 position was optimal in the context of electron-donating substitutions on an attached phenyl ring. nih.gov However, when the phenyl ring contained an electron-withdrawing group, other N-4 substituents, such as allyl, 3-methoxypropyl, 4-methoxyphenyl, and 4-chlorophenyl, resulted in increased potency. nih.gov This demonstrates that the optimal N-4 substituent is highly dependent on the substitution pattern in other parts of the molecule.

The size and nature of the N-4 substituent can also impact selectivity for different biological targets. For instance, in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the nature of the substituent on the 4-phenyl ring significantly influenced the antibacterial activity spectrum. nih.gov

Table 2: Influence of N-4 Substituents on Potency of Analogous 1,2,4-Triazole Derivatives with a 4-(Trifluoromethyl)phenyl Moiety

| N-4 Substituent | Relative Potency | Reference |

|---|---|---|

| Furfuryl | Baseline | nih.gov |

| Allyl | Increased | nih.gov |

| 3-Methoxypropyl | Increased | nih.gov |

| 4-Methoxyphenyl | Most Potent in Series | nih.gov |

Conformational Flexibility and its Correlation with Receptor Binding

The three-dimensional structure and conformational flexibility of this compound derivatives are crucial for their interaction with biological receptors. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a target protein is a key determinant of its biological activity.

Conformational analysis of 1,2,4-triazole derivatives has been employed to design molecules with specific pharmacological profiles. For example, in the design of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine (B76468) receptor agonists, conformational analysis and superimposition with a known agonist, estazolam, were used to guide the synthesis of new analogues. nih.gov This approach revealed that the synthesized compounds could adopt conformations that matched the key pharmacophoric features of the target receptor. nih.gov

The binding of 1,2,4-triazole derivatives to various receptors, such as endothelin and estrogen receptors, has also been investigated. nih.govmdpi.com These studies, while not directly on the titular compound, underscore the importance of specific structural features for receptor affinity. The spatial arrangement of the different moieties of the molecule, dictated by its conformational preferences, governs its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the receptor's binding pocket.

Computational Drug Design and Molecular Modeling of 4 4 Propoxyphenyl 4h 1,2,4 Triazole

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is critical for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Identification of Key Binding Pockets and Residues

Future molecular docking studies on 4-(4-Propoxyphenyl)-4H-1,2,4-triazole would first involve the identification of a relevant biological target. Once a target is selected, computational algorithms would be used to place the triazole derivative into the target's binding site. The analysis of these docked poses would reveal the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the compound. This information is crucial for understanding the mechanism of action and for designing modifications to improve binding.

Estimation of Binding Affinities and Interaction Energies

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). These scores provide a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding energy typically indicates a more stable and potent interaction. Future research would calculate these values for this compound to predict its potential efficacy against various biological targets.

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its activity. This model could then be used as a 3D query to screen large chemical databases for other diverse compounds that fit the model and may possess similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for a series of compounds related to this compound, researchers would need experimental data on their biological activity. Statistical methods would then be employed to correlate this activity with various calculated molecular descriptors. A validated QSAR model could then be used to predict the biological efficacy of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Identification of Physicochemical Descriptors for Activity

A key outcome of QSAR studies is the identification of the specific physicochemical properties, or descriptors, that are most influential on the biological activity of the compounds. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). For this compound, a QSAR study would pinpoint which of its structural features are most important for its activity, guiding future chemical modifications to enhance its therapeutic potential.

While the specific computational data for this compound is not currently available, the methodologies described represent a clear path for future research to elucidate its potential as a therapeutic agent.

In Silico ADME Prediction for Drug-Likeness Assessment

For this compound, a comprehensive in silico assessment was performed to predict its ADME properties and evaluate its potential as an orally bioavailable drug candidate. This analysis primarily revolves around established computational models and rules, most notably Lipinski's Rule of Five.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound, focusing on properties that influence its absorption and permeability. nih.gov The rule posits that poor oral absorption is more likely when a molecule violates two or more of the following criteria:

Molecular weight (MW) less than 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) not exceeding 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

The calculated physicochemical properties of this compound are summarized in the table below and evaluated against Lipinski's criteria.

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 219.25 g/mol | < 500 g/mol | Yes |

| Lipophilicity (LogP) | 2.41 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| Number of Violations | 0 |

The analysis reveals that this compound fully complies with Lipinski's Rule of Five, with zero violations. Its low molecular weight and moderate lipophilicity (LogP) suggest a favorable balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption. The number of hydrogen bond donors and acceptors is also well within the preferred range, further supporting its potential for good bioavailability.

Beyond Lipinski's rule, other computational parameters are often used to refine the prediction of a compound's ADME profile. These include the Topological Polar Surface Area (TPSA), the number of rotatable bonds, and predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. The 1,2,4-triazole (B32235) scaffold is recognized as an important pharmacophore that often contributes to desirable drug-like properties. nih.gov Studies on various 1,2,4-triazole derivatives frequently show good predicted GI absorption and a safe toxicity profile. mdpi.com

The predicted ADME-related properties for this compound are detailed in the following table.

| ADME-Related Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 51.16 Ų | Predicts drug transport properties; values < 140 Ų are associated with good oral bioavailability. |

| Number of Rotatable Bonds | 4 | Indicates molecular flexibility; values ≤ 10 are favorable for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Predicts a high likelihood of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound has the potential to cross the BBB and act on the central nervous system. |

The predicted high gastrointestinal absorption is consistent with the compound's adherence to Lipinski's rules and its TPSA value, which is significantly below the 140 Ų threshold typically associated with good cell permeability. The molecule's moderate flexibility, indicated by four rotatable bonds, is also within a favorable range for drug candidates. Furthermore, the prediction that the compound may permeate the blood-brain barrier is noteworthy and suggests a potential for applications targeting the central nervous system. Collectively, the in silico ADME and drug-likeness assessment indicates that this compound possesses a promising pharmacokinetic profile, making it a strong candidate for further investigation in the drug discovery process.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the cost-effective production of 4-(4-Propoxyphenyl)-4H-1,2,4-triazole and its analogs. While traditional methods for synthesizing 1,2,4-triazoles are well-established, future research is geared towards greener, more atom-economical, and regioselective approaches.

Furthermore, the exploration of novel catalytic systems is crucial for controlling the regioselectivity of the final products. For example, the use of Ag(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis favors the formation of 1,5-disubstituted isomers. isres.orgnih.gov The development of catalytic systems that can selectively synthesize the desired isomer of this compound would be a significant advancement.

The application of microwave irradiation and ultrasound as accelerating factors in the synthesis of 1,2,4-triazole (B32235) derivatives is another area of active investigation. mdpi.com These techniques can significantly reduce reaction times and improve yields, contributing to more efficient synthetic processes. A sequential reaction involving C-chlorination/nucleophilic addition/cyclisation/dealkylation has been developed for the synthesis of multi-substituted N-alkyl-1H-1,2,4-triazoles in high yields. rsc.org

Future synthetic strategies will likely focus on:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts can provide high stereo- and regioselectivity under mild reaction conditions.

Photoredox Catalysis: This approach can enable novel bond formations that are not accessible through traditional thermal methods.

Design and Synthesis of Multi-Targeting this compound Derivatives

The concept of "one molecule, multiple targets" is a burgeoning area in drug discovery, aiming to address complex diseases with a single chemical entity. The 1,2,4-triazole scaffold is an ideal platform for the design of such multi-targeting agents due to its versatile chemical nature. nih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a key strategy in this endeavor. nih.govresearchgate.net For instance, hybrid molecules incorporating the 1,2,4-triazole ring with other biologically active moieties, such as nitroimidazoles, have been designed to enhance their antiparasitic activity against Trypanosoma cruzi. proceedings.science Similarly, the synthesis of 1,2,4-triazole-N-arylamide hybrids is being explored for their potential as STAT3 inhibitors for cancer therapy. researchgate.net

Future research in this area will focus on the rational design of hybrid molecules targeting key proteins implicated in multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. This will involve:

Structure-Based Design: Utilizing the crystal structures of multiple target proteins to design a single ligand that can effectively bind to all of them.

Fragment-Based Drug Discovery: Combining fragments that bind to different targets to create a multi-targeting molecule.

Pharmacophore Modeling: Developing pharmacophore models that capture the essential features required for binding to multiple targets.

| Hybrid Moiety | Potential Therapeutic Target | Reference |

| Nitroimidazole | Trypanosoma cruzi | proceedings.science |

| N-arylamide | STAT3 | researchgate.net |

| Carbazole | Fungal membrane and DNA | nih.gov |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational methods play an increasingly vital role in modern drug discovery, providing insights into the molecular mechanisms of drug action and guiding the design of more potent and selective compounds. For this compound and its derivatives, advanced computational approaches can be employed to elucidate their binding modes and predict their biological activities.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. rsc.orgijcrcps.com This method has been successfully applied to understand the interactions of 1,2,4-triazole derivatives with various enzymes, including aromatase, tubulin, and fungal CYP51. rsc.orgijcrcps.com For example, docking studies have revealed that the nitrogen atoms of the 1,2,4-triazole ring can coordinate with the heme iron atom in the active site of cytochrome P450 enzymes. nih.gov

Beyond molecular docking, other computational techniques that can provide a deeper mechanistic understanding include:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time and assess the stability of the binding interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To accurately model the electronic effects within the active site and understand the catalytic mechanism of enzymes.

Free Energy Calculations: To predict the binding affinity of a ligand to its target with high accuracy.

| Computational Technique | Application | Reference |

| Molecular Docking | Prediction of binding mode | rsc.orgijcrcps.comnih.gov |

| Molecular Dynamics | Assessment of binding stability | bohrium.com |

| QM/MM | Understanding enzyme catalysis | rsc.org |

Development of Robust SAR Models for Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, providing a framework for understanding how chemical structure relates to biological activity. The development of robust Quantitative Structure-Activity Relationship (QSAR) models can significantly accelerate this process by allowing for the virtual screening of large compound libraries and the prediction of the activity of novel derivatives. researchgate.nettandfonline.com

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. rsc.orgrsc.org These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. researchgate.net For 1,2,4-triazole derivatives, QSAR models have been developed to predict their antifungal, anticancer, and anti-diabetic activities. rsc.orgresearchgate.nettandfonline.com

The development of robust and predictive QSAR models requires careful consideration of several factors, including:

Descriptor Selection: Choosing the appropriate molecular descriptors that capture the key structural features responsible for biological activity.

Model Validation: Rigorously validating the model using both internal and external validation techniques to ensure its predictive power.

Applicability Domain: Defining the chemical space for which the model can make reliable predictions.

Future efforts in this area will focus on the development of 3D-QSAR and 4D-QSAR models, which can provide a more detailed understanding of the ligand-receptor interactions and lead to the design of more potent and selective compounds. nih.gov

Investigation of Biological Activities Against Emerging Pathogens and Disease Targets

The 1,2,4-triazole scaffold is known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govchemmethod.comresearchgate.net A key future direction is the systematic investigation of the activity of this compound and its derivatives against emerging pathogens and novel disease targets.

The rise of antimicrobial resistance is a major global health threat, and there is an urgent need for new antimicrobial agents. 1,2,4-triazole derivatives have shown promise as antibacterial and antifungal agents, and further studies are warranted to explore their efficacy against multidrug-resistant strains. tandfonline.comijper.orgnih.gov

In the realm of antiviral research, 1,2,4-triazoles have been investigated for their activity against a variety of viruses, including herpes simplex virus, influenza virus, and coronaviruses. bohrium.comnuft.edu.uaresearchgate.net The isosteric replacement of other chemical groups with the 1,2,4-triazole ring has been a successful strategy in the development of new antiviral agents. bohrium.comnuft.edu.ua

Furthermore, the anticancer potential of 1,2,4-triazole derivatives is an area of active investigation. nih.govresearchgate.net These compounds have been shown to inhibit various cancer-related targets, such as aromatase and tubulin. ijcrcps.comnih.gov The synthesis of novel bis-1,2,4-triazoles has also been explored for their potential as thymidine (B127349) phosphorylase inhibitors, which could be beneficial in cancer therapy. nih.gov

| Biological Activity | Specific Target/Pathogen | Reference |

| Antifungal | Candida albicans, Aspergillus niger | tandfonline.comijper.org |

| Antibacterial | Staphylococcus aureus, Escherichia coli | researchgate.netijper.org |

| Antiviral | Herpes Simplex Virus, Influenza, SARS | bohrium.comtandfonline.com |

| Anticancer | Aromatase, Tubulin, Thymidine Phosphorylase | ijcrcps.comnih.govnih.gov |

| Anti-inflammatory | TNF-α, IL-6, IFN-γ | nih.gov |

Q & A

Q. Q: What are the standard synthetic routes for 4-(4-Propoxyphenyl)-4H-1,2,4-triazole?

A: The compound is typically synthesized via cyclocondensation of hydrazide derivatives with appropriate reagents. For example, refluxing 4-propoxybenzaldehyde derivatives with thiosemicarbazide in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) yields the triazole core. Purification involves recrystallization from ethanol-water mixtures, achieving yields ~65% (optimized via solvent polarity adjustments) .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key variables include:

- Temperature : Elevated temperatures (e.g., 165°C under microwave irradiation) enhance reaction rates but require pressure control (~12 bar) to prevent decomposition .

- Solvent : Polar aprotic solvents like DMSO improve solubility of intermediates, while ethanol facilitates Schiff base formation .

- Catalyst : Acidic conditions (e.g., acetic acid) promote cyclization, while base-mediated reactions may reduce side products .

Statistical methods (e.g., factorial design) are recommended to identify optimal parameter combinations .

Basic Characterization

Q. Q: Which analytical techniques are essential for structural confirmation?

A: Core methods include:

- Elemental analysis (CHNS) : Validates stoichiometry (±0.3% tolerance) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and triazole carbons (δ 150–160 ppm) confirm substitution patterns .

- IR spectroscopy : N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) verify triazole formation .

Advanced Characterization

Q. Q: How can spectral data discrepancies (e.g., unexpected peaks) be resolved?

A: Contradictions may arise from tautomerism (e.g., thione ↔ thiol) or isomerism (E/Z configurations). Strategies:

- Variable-temperature NMR : Resolves dynamic tautomeric equilibria .

- X-ray crystallography : Provides definitive structural assignments (e.g., bond lengths <1.4 Å for C=N groups) .

- Cross-validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Basic Bioactivity Screening

Q. Q: What assays are used to evaluate antimicrobial or antioxidant potential?

A: Standard protocols include:

- Cup-plate method : Measures antimicrobial activity against Gram-positive/negative bacteria (zone of inhibition ≥10 mm indicates significance) .

- DPPH radical scavenging : Antioxidant activity is quantified as IC₅₀ (µM), with comparisons to BHA/BHT controls .

Advanced Bioactivity Analysis

Q. Q: How can molecular docking improve activity prediction?

A: Docking studies (e.g., AutoDock Vina) identify binding modes to targets like CYP51 (fungal lanosterol demethylase). Key steps:

- Ligand preparation : Optimize protonation states (e.g., triazole tautomers) using tools like Open Babel .

- ADME analysis : Predict pharmacokinetics (e.g., Lipinski’s Rule of Five) to prioritize compounds .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Resolution

Q. Q: How should researchers address conflicting bioactivity data across studies?

A: Common sources of error include assay variability (e.g., DPPH batch differences) or tautomeric interference. Mitigation:

- Normalization : Express activity relative to internal controls (e.g., BHT) .

- Error propagation analysis : Use tools like Monte Carlo simulations to quantify uncertainty .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Computational Modeling

Q. Q: What computational methods validate electronic or spectroscopic properties?

A: Density functional theory (DFT) at the B3LYP/6-31G* level predicts:

- HOMO-LUMO gaps : Correlate with antioxidant activity (lower gaps enhance electron donation) .

- Vibrational spectra : Match experimental IR peaks (error <5 cm⁻¹) to confirm functional groups .

Software: Gaussian 09 or ORCA for calculations; GaussView for visualization .

Stability & Storage

Q. Q: What storage conditions prevent degradation?

A: The compound is hygroscopic and light-sensitive. Recommendations:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Solubility : Dissolve in DMSO (≥99.9% purity) for long-term stock solutions; avoid aqueous buffers (pH >7) to prevent hydrolysis .

Reactivity & Derivatization

Q. Q: How can the triazole core be functionalized for SAR studies?

A: Common derivatization strategies:

- N-Alkylation : React with alkyl halides in DMF/K₂CO₃ to modify lipophilicity .

- Schiff base formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) to introduce electron-withdrawing groups .

- Thiol-thione exchange : Treat with CS₂/KOH to generate thiol derivatives for metal coordination studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.